molecular formula C18H15FN2O2 B3019896 4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-65-0

4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B3019896
CAS RN: 898418-65-0
M. Wt: 310.328
InChI Key: YNFFGBIAWJJPOZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound exhibits tautomeric forms due to the carbonyl groups and nitrogen-hydrogen interactions within the quinoline moiety. X-ray analyses reveal that the structure with the most common form is shown in Figure 1 .

Scientific Research Applications

Antibacterial Activity

Fluoroquinolones, including the compound , exhibit potent antibacterial properties. Their mechanism of action involves inhibiting bacterial DNA gyrase, which disrupts bacterial replication. These compounds can penetrate cell membranes effectively, making them valuable for treating infections caused by resistant strains .

Antiviral Potential

While fluoroquinolones are primarily antibacterials, some studies have explored their antiviral activity. Investigating their effects against specific viruses could reveal novel therapeutic options .

Anti-Inflammatory and Analgesic Properties

Derivatives of this compound have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising results .

Metal Complexes

Fluoroquinolones can form complexes with metals, leading to potential applications in coordination chemistry and catalysis. Investigating their metal-binding properties could yield interesting insights .

Heteroannelated Derivatives

Researchers have synthesized heteroannelated derivatives of fluoroquinolones, such as 1,3,4-thiadiazino[6,5,4-i,j]-, 1,3,4-oxadiazino[6,5,4-i,j]-, and 1,2,4-triazino[5,6,1-i,j]-annelated quinolones. These modifications may offer unique biological activities .

Drug Development

Given the diverse pharmacological potential of fluoroquinolones, further exploration of this compound and its analogs could contribute to drug development .

properties

IUPAC Name

4-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-14-4-1-11(2-5-14)18(23)20-15-9-12-3-6-16(22)21-8-7-13(10-15)17(12)21/h1-2,4-5,9-10H,3,6-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFFGBIAWJJPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

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